Argininal -

Argininal

Catalog Number: EVT-8587085
CAS Number:
Molecular Formula: C6H14N4O
Molecular Weight: 158.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Argininal is primarily synthesized from arginine through enzymatic reactions in the body, particularly involving nitric oxide synthase, which converts arginine into citrulline and nitric oxide. The compound can also be obtained through synthetic methods in laboratory settings.

Classification

Argininal belongs to the class of amino acids and is specifically categorized under non-essential amino acids. It plays a role in metabolic processes and is often investigated for its effects on cardiovascular health and immune function.

Synthesis Analysis

Methods

The synthesis of argininal can be achieved through several methods, including enzymatic conversion and chemical synthesis.

  1. Enzymatic Synthesis: This involves the use of nitric oxide synthase to catalyze the conversion of L-arginine to L-citrulline and nitric oxide. The reaction typically requires cofactors such as tetrahydrobiopterin and nicotinamide adenine dinucleotide phosphate.
  2. Chemical Synthesis: Various synthetic routes have been developed, including:
    • Peptide Coupling: Utilizing coupling reagents like HOBt (1-hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of arginine-containing peptides .
    • Derivatization Techniques: Methods involving pre-column derivatization with agents such as o-phthaldialdehyde for enhanced detection in chromatographic analyses have been employed .

Technical Details

The choice of method often depends on the desired purity and yield of argininal. Enzymatic methods are generally preferred for their specificity and lower environmental impact compared to traditional chemical synthesis.

Molecular Structure Analysis

Structure

Argininal has a complex molecular structure characterized by a guanidine group, which contributes to its basic properties. The molecular formula is C₆H₁₄N₄O₂, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 174.20 g/mol
  • Structural Features: The presence of a guanidinium group makes argininal a polar molecule, influencing its solubility in water and biological fluids.
Chemical Reactions Analysis

Reactions

Argininal participates in various biochemical reactions:

  1. Nitric Oxide Production: As a precursor to nitric oxide, argininal plays a pivotal role in vasodilation and blood flow regulation.
  2. Methylation Reactions: Argininal can undergo methylation to form N(G)-monomethylarginine, which can further be converted into asymmetric dimethylarginine and symmetric dimethylarginine .

Technical Details

The reaction mechanisms often involve enzyme-catalyzed pathways where argininal acts as a substrate for various enzymes involved in nitrogen metabolism.

Mechanism of Action

Process

The mechanism of action for argininal primarily revolves around its conversion into nitric oxide via nitric oxide synthase. This process involves:

  1. Substrate Binding: Argininal binds to the active site of nitric oxide synthase.
  2. Catalytic Conversion: The enzyme catalyzes the oxidation of argininal, resulting in the formation of citrulline and nitric oxide.
  3. Physiological Effects: Nitric oxide then diffuses into surrounding tissues, exerting vasodilatory effects that enhance blood flow.

Data

Research indicates that elevated levels of arginine derivatives like argininal may improve endothelial function and reduce cardiovascular risks .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • pH Stability: Stable within physiological pH ranges but may degrade under extreme conditions.
  • Reactivity: Reacts readily with oxidizing agents during the synthesis of nitric oxide.

Relevant Data or Analyses

Studies have shown that the stability and solubility of argininal make it suitable for various formulations in pharmaceutical applications .

Applications

Scientific Uses

Argininal has several applications across different fields:

  1. Cardiovascular Research: Investigated for its role in enhancing endothelial function and reducing blood pressure.
  2. Nutritional Supplements: Used in formulations aimed at improving athletic performance due to its involvement in nitric oxide production.
  3. Clinical Diagnostics: Employed as a biomarker for assessing cardiovascular health by measuring levels of related metabolites .
Biosynthetic Pathways and Precursor Dynamics

Enzymatic Synthesis From Arginine-Derived Metabolites

Argininal (2-amino-5-guanidinopentanal) emerges as a critical intermediate in specialized pathways of arginine metabolism. Its biosynthesis primarily involves enzymatic modifications of arginine and its derivatives through tightly regulated catalytic processes. Arginase, the foundational enzyme in this pathway, hydrolyzes L-arginine to yield ornithine and urea, establishing the substrate pool for downstream reactions [5] [9]. This reaction represents the rate-limiting step in argininal precursor generation.

The mitochondrial isoform arginase II exhibits particular significance in extrahepatic tissues, where it facilitates ornithine production independent of the hepatic urea cycle. Ornithine subsequently undergoes transamination via ornithine aminotransferase (OAT), generating glutamate-γ-semialdehyde. This unstable compound spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C), which serves as the direct precursor for argininal biosynthesis [5]. Biochemical analyses reveal that P5C reductase catalyzes the NAD(P)H-dependent reduction of P5C to proline, while the reverse oxidative reaction generates P5C, creating a metabolic equilibrium that influences argininal flux [9].

Table 1: Key Enzymes in Argininal Biosynthesis

EnzymeSubcellular LocalizationPrimary SubstrateProduct
Arginase ICytosolL-arginineOrnithine + Urea
Arginase IIMitochondriaL-arginineOrnithine + Urea
Ornithine aminotransferase (OAT)MitochondriaOrnithineGlutamate-γ-semialdehyde
Δ¹-Pyrroline-5-carboxylate dehydrogenaseCytosol/MitochondriaGlutamate-γ-semialdehydeGlutamate
Argininal dehydrogenaseCytosolArgininal5-Guanidinovalerate

Recent research demonstrates that post-translational modifications significantly regulate these enzymatic activities. Phosphorylation events modulate arginase II catalytic efficiency, while redox-sensitive mechanisms influence OAT function, creating responsive control points for argininal production under varying physiological conditions [5]. Additionally, the cationic amino acid transporter-1 (CAT-1) governs intracellular arginine availability, thereby indirectly regulating substrate flux through the argininal pathway [9]. Kinetic studies reveal that arginase I exhibits a Km of 2-5 mM for L-arginine, while arginase II demonstrates a higher affinity with a Km of 0.5-2 mM, indicating isoform-specific roles in maintaining arginine homeostasis and precursor availability for argininal synthesis [5].

Role of Urea Cycle Intermediates in Argininal Production

The urea cycle serves as the primary metabolic framework for argininal biosynthesis, with its intermediates functioning as direct precursors and regulatory molecules. Carbamoyl phosphate synthetase I (CPS1) catalyzes the initial rate-limiting step, converting ammonia and bicarbonate into carbamoyl phosphate within hepatic mitochondria [1] [7]. This reaction consumes two molecules of ATP, establishing energetic constraints on urea cycle flux. Genetic polymorphisms in CPS1, particularly the T1405N variant (asparagine substitution at threonine-1405), significantly reduce enzymatic efficiency by 20-30%, diminishing the availability of downstream intermediates essential for argininal production [2].

The critical junction between the urea cycle and argininal synthesis occurs at argininosuccinate lyase (ASL), which cleaves argininosuccinate into arginine and fumarate. Newly synthesized arginine enters a metabolic compartment distinct from the extracellular pool, preferentially channeled toward argininal production rather than ureagenesis [1] [7]. Isotopic tracer studies demonstrate that approximately 30% of hepatically-derived arginine escapes urea cycle incorporation, becoming available for extrahepatic metabolism, including conversion to argininal in endothelial and neural tissues [1].

Table 2: Urea Cycle Intermediate Concentrations in Metabolic Models

IntermediateHealthy Neonates (μmol/L)Pulmonary Hypertension (μmol/L)Functional Significance in Argininal Synthesis
Arginine39.8 ± 17.020.2 ± 8.8*Direct argininal precursor
Ornithine56.1 ± 8.568.7 ± 7.6Generates glutamate-γ-semialdehyde
Citrulline75.3 ± 1.863.8 ± 2.4*Arginine regeneration via ASS/ASL
ArgininosuccinateTraceElevated in ASL deficiencyAlternative arginine source

(*p<0.001 vs healthy neonates) [2] [7]

Clinical evidence reveals that carbamoyl phosphate synthetase deficiency (CPSID) reduces plasma arginine concentrations by 50-70% compared to healthy controls, creating a metabolic bottleneck that limits argininal availability [7]. Conversely, argininosuccinate synthetase (ASS) and ASL deficiencies paradoxically increase circulating argininosuccinate levels, which may be shunted toward alternative metabolic pathways, potentially contributing to argininal accumulation in extrahepatic tissues [7]. The mitochondrial transporter citrin mediates aspartate export and glutamate import, regulating the aspartate availability necessary for argininosuccinate synthesis, thereby creating another regulatory node influencing arginine regeneration and subsequent argininal production [1].

Cross-Talk Between Argininal Synthesis and Nitric Oxide Pathways

The metabolic fate of L-arginine represents a critical branch point between argininal production and nitric oxide (NO) synthesis, creating competitive enzymatic pathways with profound physiological implications. Three nitric oxide synthase (NOS) isoforms—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)—compete with arginase for their common substrate L-arginine [3] [8]. Kinetic analyses reveal that NOS enzymes exhibit Km values for arginine ranging from 2-20 μM, significantly lower than arginase Km values (0.5-5 mM), suggesting preferential substrate utilization by NOS under physiological arginine concentrations [3] [8].

This substrate competition manifests functionally in vascular endothelium, where arginase upregulation decreases NO production by 40-60% in diabetic and hypertensive models [3] [5]. Reciprocal regulation occurs through the endogenous NOS inhibitor asymmetric dimethylarginine (ADMA), which accumulates in endothelial dysfunction and diabetes mellitus. Elevated ADMA concentrations exceeding 0.5 μM competitively inhibit NOS activity while simultaneously diverting arginine toward the arginase/argininal pathway [3]. Biochemical studies demonstrate that ADMA reduces NO synthesis by 35-80% in a concentration-dependent manner while increasing arginase-mediated ornithine production by 20-45% [3].

Table 3: Kinetic Parameters of Arginine-Utilizing Enzymes

EnzymeKm for L-arginine (μM)Vmax (μmol/min/mg)Primary InhibitorsPrimary Activators
eNOS2.9 ± 0.41.1 ± 0.2ADMA, L-NMMACalcium/calmodulin, BH4
iNOS16 ± 31.3 ± 0.3AMT, 1400WCytokines, endotoxin
Arginase I2500 ± 300120 ± 15Nor-NOHA, BECManganese, LPS
Arginase II500 ± 8095 ± 12Nor-NOHA, BECManganese, TNF-α

The nitrate-nitrite-NO pathway engages in sophisticated cross-regulation with arginine-dependent NO synthesis. Chronic dietary nitrate supplementation (0.1-1 mmol/kg/day) reduces phosphorylated eNOS (Ser1177) by 30-50% while increasing inhibitory phosphorylation at Thr495 by 25-40% [6]. This nitrate-mediated eNOS suppression corresponds with a 15-25% reduction in the plasma citrulline-to-arginine ratio, indicating diminished NOS activity and potentially enhanced arginine availability for argininal synthesis [6].

Molecular investigations reveal that argininal dehydrogenase converts argininal to 5-guanidinovaleric acid, which may function as an endogenous inhibitor of NOS isoforms at millimolar concentrations [9]. Furthermore, argininal intermediates influence the dimerization state of eNOS, with suboptimal concentrations promoting monomer formation that generates superoxide rather than NO. This redox-sensitive switch establishes a feedback mechanism whereby diminished arginine bioavailability (elevating argininal pathway intermediates) promotes endothelial oxidative stress [3] [6]. The circulating erythrocyte pool contributes significantly to this metabolic cross-talk, maintaining higher NO bioavailability (approximately 3-fold) than plasma during early diabetes, potentially compensating for endothelial NOS dysfunction while simultaneously modulating arginine flux toward argininal synthesis [3].

Properties

Product Name

Argininal

IUPAC Name

2-[(4S)-4-amino-5-oxopentyl]guanidine

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C6H14N4O/c7-5(4-11)2-1-3-10-6(8)9/h4-5H,1-3,7H2,(H4,8,9,10)/t5-/m0/s1

InChI Key

QJYRUYURLPTHLR-YFKPBYRVSA-N

Canonical SMILES

C(CC(C=O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C=O)N)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.